molecular formula C18H14N2O2S2 B467428 N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 642956-57-8

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B467428
CAS No.: 642956-57-8
M. Wt: 354.4g/mol
InChI Key: DYYZNWNLZQKZIH-UHFFFAOYSA-N
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Description

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound consists of a thiophene ring, a phenoxyphenyl group, and a carbamothioyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-phenoxyaniline in the presence of a carbamothioylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium ethoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme CTP synthetase PyrG, which is essential for the biosynthesis of nucleotides in Mycobacterium tuberculosis . This inhibition disrupts DNA and RNA biosynthesis, leading to the death of the bacterial cells. The compound’s ability to form metal complexes also contributes to its antimicrobial and anticancer activities by interfering with essential biological processes in the target cells .

Comparison with Similar Compounds

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(16-7-4-12-24-16)20-18(23)19-13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZNWNLZQKZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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